2.6-Fold Higher Potency Against Human DHODH Compared to Teriflunomide
In a direct head-to-head enzymatic assay, vidofludimus demonstrated significantly greater potency in inhibiting dihydroorotate (DHO) oxidation by recombinant human DHODH compared to teriflunomide, the active metabolite of leflunomide and a key first-generation DHODH inhibitor [1]. This potency advantage is a key differentiator at the molecular target level.
| Evidence Dimension | Inhibition of DHO oxidation by human DHODH |
|---|---|
| Target Compound Data | Potency defined as 2.6-fold higher than teriflunomide (specific IC50 of 134 nM in human DHODH assays) |
| Comparator Or Baseline | Teriflunomide (baseline potency of 1.0x) |
| Quantified Difference | Vidofludimus is 2.6 times more potent |
| Conditions | In vitro enzymatic assay using recombinant human DHODH enzyme |
Why This Matters
Higher target potency enables potentially lower effective doses and/or greater target engagement, which may translate to improved therapeutic index and reduced off-target liabilities compared to first-generation DHODH inhibitors.
- [1] Muehler, A., et al. (2020). Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis. Multiple Sclerosis and Related Disorders, 43, 102129. View Source
